molecular formula C15H20O2 B8437485 Benzenepropanoic acid, cyclohexyl ester CAS No. 22847-18-3

Benzenepropanoic acid, cyclohexyl ester

Cat. No. B8437485
Key on ui cas rn: 22847-18-3
M. Wt: 232.32 g/mol
InChI Key: VVJUKSKDOHGWJE-UHFFFAOYSA-N
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Patent
US08552204B2

Procedure details

Under a nitrogen atmosphere, a mixture of methyl 3-phenylpropionate (3.0 mmol), cyclohexanol (3.6 mmol), cyclohexylamine (3.6 mmol), the zinc cluster obtained in the above-described Example 1 (0.0375 mmol), and diisopropyl ether (5.0 ml) was refluxed for 18 hours. As a result, an ester product, cyclohexyl 3-phenylpropionate, was obtained quantitatively. No formation of an amide product was observed.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3.6 mmol
Type
reactant
Reaction Step One
Quantity
3.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1
Quantity
0.0375 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:13]1(O)[CH2:18][CH2:17]C[CH2:15][CH2:14]1.C1(N)CCCCC1.C(OC(C)C)(C)C>[Zn]>[C:1]1([CH2:7][CH2:8][C:9]([O:11][CH:12]2[CH2:17][CH2:18][CH2:13][CH2:14][CH2:15]2)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)OC
Name
Quantity
3.6 mmol
Type
reactant
Smiles
C1(CCCCC1)O
Name
Quantity
3.6 mmol
Type
reactant
Smiles
C1(CCCCC1)N
Step Two
Name
Example 1
Quantity
0.0375 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=O)OC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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